molecular formula C14H15N3O5 B2709826 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 825619-24-7

1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B2709826
CAS No.: 825619-24-7
M. Wt: 305.29
InChI Key: FIMDUWSRFGBDFR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrazole ring substituted with a nitro group, a methoxy-benzyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the methoxy-benzyl group. The final step involves esterification to introduce the ethyl ester group.

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Methoxy-benzyl Group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with 4-methoxy-benzyl chloride in the presence of a base.

    Esterification: The final step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles.

Major Products:

    Reduction of Nitro Group: 1-(4-methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester.

    Hydrolysis of Ester Group: 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid form.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can be compared with other pyrazole derivatives:

    1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.

    1-(4-Methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester: The amino group instead of the nitro group can significantly alter its chemical properties and biological activity.

    1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester: The methyl ester variant may have different physical properties and reactivity compared to the ethyl ester.

Uniqueness: The presence of both the nitro group and the ethyl ester group in this compound provides a unique combination of reactivity and potential biological activity, making it a valuable compound for various research applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-22-14(18)13-12(17(19)20)9-16(15-13)8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMDUWSRFGBDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester (8.8 g, 47.5 mmol) in MeCN (100 ml) was added K2CO3 (7.9 g, 57.0 mmol) followed by 4-methoxybenzyl chloride (7.1 ml, 52.3 mmol) and the mixture stirred at ambient temperature for 20 hours. The mixture was evaporated in vacuo, the residue partitioned between EtOAc and 2M aqueous hydrochloric acid and the organic portion washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4) and evaporated in vacuo. The residue was purified by flash column chromatography [SiO2, EtOAc-hexane (1:4)] to give 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester (11 g) as a colourless gum.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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